1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its role in inhibiting FGFRs, which are involved in cell proliferation, migration, and angiogenesis.
Medicine: Investigated as a potential therapeutic agent for treating cancers due to its ability to inhibit FGFR signaling pathways.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the 1-(2-propen-1-yl) group.
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: Similar structure but without the propenyl substitution.
1H-Pyrrolo[2,3-b]pyridine derivatives: Various derivatives with different substituents that exhibit diverse biological activities.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)- is unique due to its specific substitution pattern, which enhances its ability to inhibit FGFRs. This makes it a valuable compound for developing targeted cancer therapies .
Properties
IUPAC Name |
1-prop-2-enylpyrrolo[2,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-6-13-7-9(11(14)15)8-4-3-5-12-10(8)13/h2-5,7H,1,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEBBMQRRUUOAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=C1N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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